3-(3-cyclobutyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
Overview
Description
“3-(3-cyclobutyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid” is a complex organic compound. It contains a cyclobutyl group, which is a ring of carbon atoms, attached to a 1,2,4-triazole ring, which is a type of heterocycle . The molecule also contains a benzoic acid group .
Synthesis Analysis
The synthesis of such compounds often involves reactions with primary amines . A series of similar 1,2,4-triazole benzoic acid hybrids have been successfully synthesized, and their structures were established by NMR and MS analysis . The preparation of imidazol-4-ones, a related class of compounds, has been reviewed, and several unique methodologies have been developed for their production .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its carbon, hydrogen, nitrogen, and oxygen atoms. The cyclobutyl group is a ring of carbon atoms, and the 1,2,4-triazole is a five-membered ring containing three nitrogen atoms and two carbon atoms . The benzoic acid group consists of a benzene ring attached to a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the 1,2,4-triazole and benzoic acid groups could make it reactive with a variety of other substances .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its density and pKa could be predicted based on its molecular formula .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and examination of its potential applications. For example, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Properties
IUPAC Name |
3-(3-cyclobutyl-5-oxo-1H-1,2,4-triazol-4-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-12(18)9-5-2-6-10(7-9)16-11(8-3-1-4-8)14-15-13(16)19/h2,5-8H,1,3-4H2,(H,15,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOXOMSXZLJVCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NNC(=O)N2C3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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